molecular formula C4H6N2O B598180 2-Methyloxazol-4-amine CAS No. 153138-00-2

2-Methyloxazol-4-amine

Cat. No.: B598180
CAS No.: 153138-00-2
M. Wt: 98.105
InChI Key: NJZGUJMVUBUAOC-UHFFFAOYSA-N
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Description

2-Methyloxazol-4-amine is a heterocyclic organic compound with the molecular formula C4H6N2O. It features a five-membered oxazole ring with an amino group at the 4-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyloxazol-4-amine involves the reaction of hydroxyacetone with cyanamide in the presence of a base such as sodium hydroxide. The reaction mixture is typically stirred and cooled to maintain a temperature around 20°C. The product is then extracted with ether and purified by distillation under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyloxazol-4-amine, particularly in its role as a monoamine oxidase inhibitor, involves binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, thereby reducing the breakdown of neurotransmitters such as dopamine. This mechanism is beneficial in the treatment of conditions like Parkinson’s disease, where increased levels of dopamine can alleviate symptoms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methyl-1,3-oxazole
  • 4-Methyl-1,3-oxazol-2-amine
  • 4-Methyloxazol-2-ylamine

Uniqueness

2-Methyloxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor sets it apart from other similar compounds, making it a valuable target for drug development .

Properties

IUPAC Name

2-methyl-1,3-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-6-4(5)2-7-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZGUJMVUBUAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738861
Record name 2-Methyl-1,3-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153138-00-2
Record name 2-Methyl-1,3-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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